tert-Butyl tosyl-DL-alaninate tert-Butyl tosyl-DL-alaninate
Brand Name: Vulcanchem
CAS No.: 69320-91-8
VCID: VC17228544
InChI: InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3
SMILES:
Molecular Formula: C14H21NO4S
Molecular Weight: 299.39 g/mol

tert-Butyl tosyl-DL-alaninate

CAS No.: 69320-91-8

Cat. No.: VC17228544

Molecular Formula: C14H21NO4S

Molecular Weight: 299.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl tosyl-DL-alaninate - 69320-91-8

Specification

CAS No. 69320-91-8
Molecular Formula C14H21NO4S
Molecular Weight 299.39 g/mol
IUPAC Name tert-butyl 2-[(4-methylphenyl)sulfonylamino]propanoate
Standard InChI InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3
Standard InChI Key QERPRDHBJSPFGZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties of tert-Butyl Tosyl-DL-Alaninate

Molecular Architecture

tert-Butyl tosyl-DL-alaninate (IUPAC name: tert-butyl 2-[(4-methylphenyl)sulfonylamino]propanoate) features a propanoate backbone with two protecting groups:

  • Tert-butyl ester: Protects the carboxylic acid moiety, enhancing solubility in organic solvents and stability under basic conditions.

  • Tosyl group: Shields the amino group, preventing unwanted nucleophilic reactions during peptide elongation.

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₁NO₄S
Molecular Weight299.39 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point208°C (hydrochloride salt)
SolubilityEthanol, dichloromethane, ethyl acetate
Storage ConditionsHygroscopic; store under inert gas, <15°C

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of tert-butyl tosyl-DL-alaninate parallels methods for its enantiopure counterparts but employs racemic alanine as the starting material. A representative protocol involves:

  • Amino Protection:

    • DL-alanine reacts with tosyl chloride (TsCl) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium bicarbonate).

    • Reaction equation:

      DL-Alanine+TsClBaseDL-Alanine Tosylamide+HCl\text{DL-Alanine} + \text{TsCl} \xrightarrow{\text{Base}} \text{DL-Alanine Tosylamide} + \text{HCl}
  • Carboxylate Esterification:

    • The tosyl-protected alanine undergoes esterification with tert-butanol via acid catalysis (e.g., perchloric acid) .

    • Reaction equation:

      DL-Alanine Tosylamide+tert-Butyl AcetateHClO₄tert-Butyl Tosyl-DL-Alaninate+Acetic Acid\text{DL-Alanine Tosylamide} + \text{tert-Butyl Acetate} \xrightarrow{\text{HClO₄}} \text{tert-Butyl Tosyl-DL-Alaninate} + \text{Acetic Acid}
  • Purification:

    • Crude product is washed with brine, extracted into organic solvents (e.g., ethyl acetate), and crystallized via cooling .

Table 2: Representative Synthesis Conditions

ParameterConditionSource
SolventDichloromethane, tert-butyl acetate
Temperature0–10°C (transesterification); room temperature (tosylation)
CatalystPerchloric acid (esterification); Triethylamine (tosylation)
Yield70–85% (after crystallization)

Applications in Organic and Peptide Chemistry

Peptide Synthesis

The compound’s dual protection strategy enables its use as a building block in solid-phase peptide synthesis (SPPS):

  • Amino Group Stability: The tosyl group resists hydrolysis under acidic and basic conditions, allowing selective deprotection of the tert-butyl ester via trifluoroacetic acid (TFA).

  • Compatibility with Coupling Agents: Compatible with carbodiimides (e.g., DCC) and phosphonium salts (e.g., PyBOP) for amide bond formation.

Intermediate in Drug Discovery

  • Antibiotic Analogues: Serves as a precursor in synthesizing β-lactam antibiotics, where racemic mixtures are tolerated in early-stage screening.

  • Protease Inhibitors: Used to introduce alanine residues in non-chiral positions of inhibitor scaffolds.

Research Advancements and Future Directions

Process Optimization

Recent studies focus on:

  • Solvent-Free Synthesis: Exploring microwave-assisted reactions to reduce dichloromethane usage.

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution to separate D- and L-enantiomers post-synthesis.

Novel Applications

  • Polymer Chemistry: Incorporation into biodegradable polymers for controlled drug release.

  • Chiral Catalysis: Use as a ligand in asymmetric hydrogenation reactions.

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